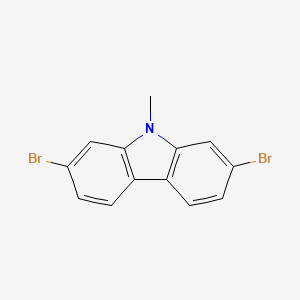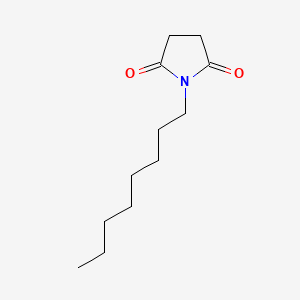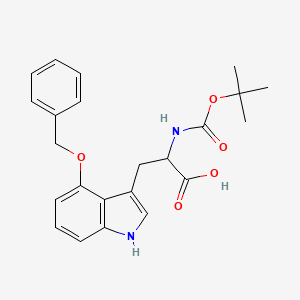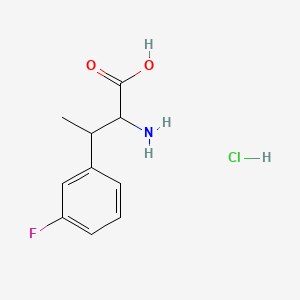
2,7-Dibromo-9-methyl-9h-carbazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,7-Dibromo-9-methyl-9H-carbazole: is a halogenated derivative of carbazole, a heterocyclic aromatic organic compound. It is characterized by the presence of two bromine atoms at the 2 and 7 positions and a methyl group at the 9 position of the carbazole structure. This compound is known for its applications in organic electronics, particularly in the synthesis of organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and other optoelectronic devices .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,7-Dibromo-9-methyl-9H-carbazole typically involves the bromination of 9-methylcarbazole. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a solvent like chloroform or carbon tetrachloride. The reaction is usually carried out under reflux conditions to ensure complete bromination at the desired positions .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency and quality .
化学反応の分析
Types of Reactions: 2,7-Dibromo-9-methyl-9H-carbazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Coupling Reactions: It can participate in Suzuki-Miyaura and Stille coupling reactions to form carbon-carbon bonds, which are crucial in the synthesis of complex organic molecules
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Coupling Reactions: Palladium catalysts (e.g., Pd(PPh3)4) in the presence of bases like potassium carbonate (K2CO3) or cesium carbonate (Cs2CO3) in solvents like toluene or tetrahydrofuran (THF)
Major Products:
Substitution Products: Various substituted carbazole derivatives depending on the nucleophile used.
Coupling Products: Extended π-conjugated systems and polymers used in optoelectronic applications
科学的研究の応用
Chemistry: 2,7-Dibromo-9-methyl-9H-carbazole is used as a building block in the synthesis of small molecules and polymers for organic electronics. It is particularly valuable in the development of materials for OLEDs, OPVs, and organic field-effect transistors (OFETs) .
Biology and Medicine: While its primary applications are in materials science, derivatives of carbazole, including this compound, are being explored for their potential biological activities. These compounds are studied for their anticancer, antimicrobial, and anti-inflammatory properties .
Industry: In the industrial sector, this compound is used in the production of advanced materials for electronic devices. Its role in the synthesis of high-performance polymers and small molecules makes it a critical component in the manufacturing of next-generation optoelectronic devices .
作用機序
The mechanism of action of 2,7-Dibromo-9-methyl-9H-carbazole in optoelectronic applications involves its ability to participate in π-conjugation and electron transport. The bromine atoms and the carbazole core facilitate the formation of extended π-systems, which are essential for efficient charge transport and light emission in OLEDs and OPVs .
Molecular Targets and Pathways: In biological systems, carbazole derivatives are known to interact with various molecular targets, including enzymes and receptors. The exact pathways and targets for this compound are still under investigation, but it is believed to modulate cellular processes through its interaction with specific proteins and nucleic acids .
類似化合物との比較
2,7-Dibromo-9H-carbazole: Lacks the methyl group at the 9 position, which can influence its electronic properties and reactivity.
2,7-Dibromo-9-octyl-9H-carbazole: Contains an octyl group at the 9 position, providing different solubility and processing characteristics.
2,7-Dibromo-9-ethyl-9H-carbazole: Features an ethyl group at the 9 position, affecting its electronic and physical properties.
Uniqueness: 2,7-Dibromo-9-methyl-9H-carbazole is unique due to the presence of the methyl group at the 9 position, which can enhance its solubility and processability in organic solvents. This makes it particularly suitable for use in solution-processed optoelectronic devices .
特性
分子式 |
C13H9Br2N |
|---|---|
分子量 |
339.02 g/mol |
IUPAC名 |
2,7-dibromo-9-methylcarbazole |
InChI |
InChI=1S/C13H9Br2N/c1-16-12-6-8(14)2-4-10(12)11-5-3-9(15)7-13(11)16/h2-7H,1H3 |
InChIキー |
KFDXVWQGXLZIFO-UHFFFAOYSA-N |
正規SMILES |
CN1C2=C(C=CC(=C2)Br)C3=C1C=C(C=C3)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![8-[(1R,2R)-2-Hydroxy-2-methylcyclopentyl]-6-iodo-2-[[1-(methylsulfonyl)-4-piperidyl]amino]pyrido[2,3-d]pyrimidin-7(8H)-one](/img/structure/B13687252.png)



![Ethyl 2-[2-(Trifluoromethyl)phenyl]thiazole-4-carboxylate](/img/structure/B13687274.png)

![8-Methoxy-3-methyl-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B13687284.png)


![2-[(4-Bromo-1-Boc-3-pyrrolidinyl)oxy]ethanol](/img/structure/B13687296.png)


![1-[(5-Methylthiophen-2-yl)methyl]azetidine](/img/structure/B13687304.png)
